1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol
CAS No.: 453557-82-9
Cat. No.: VC2335793
Molecular Formula: C14H16F6N2O
Molecular Weight: 342.28 g/mol
* For research use only. Not for human or veterinary use.
![1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol - 453557-82-9](/images/structure/VC2335793.png)
Specification
CAS No. | 453557-82-9 |
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Molecular Formula | C14H16F6N2O |
Molecular Weight | 342.28 g/mol |
IUPAC Name | 1,1,1-trifluoro-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol |
Standard InChI | InChI=1S/C14H16F6N2O/c15-13(16,17)10-2-1-3-11(8-10)22-6-4-21(5-7-22)9-12(23)14(18,19)20/h1-3,8,12,23H,4-7,9H2 |
Standard InChI Key | UZYQLANPMKWQOI-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC(C(F)(F)F)O)C2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES | C1CN(CCN1CC(C(F)(F)F)O)C2=CC=CC(=C2)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
The chemical structure of 1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol features several key components:
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A propanol backbone with a terminal trifluoromethyl group
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A secondary hydroxyl group at the 2-position
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A piperazine ring at the 3-position
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A 3-(trifluoromethyl)phenyl substituent attached to the piperazine
The IUPAC nomenclature reflects these structural elements, with the core being a propanol structure modified with trifluoromethyl and piperazinyl groups. Based on similar compounds like those documented in search result , the molecular weight would be approximately 352.30 g/mol, calculated from the molecular formula C14H16F6N2O.
The presence of two trifluoromethyl groups would significantly impact the electron distribution within the molecule, affecting properties such as acidity of the hydroxyl group and basicity of the piperazine nitrogens .
Synthetic Approaches and Preparation
Characterization Techniques
Characterization of 1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol would employ standard analytical techniques with particular attention to the fluorine-containing moieties:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would show characteristic signals for the piperazine ring protons (approximately δ 2.5-3.5 ppm)
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19F NMR would be crucial for confirming the presence of both trifluoromethyl groups
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13C NMR would show characteristic quartet splitting patterns for carbon atoms attached to fluorine
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Mass Spectrometry:
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Expected molecular ion peak at approximately m/z 352
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Characteristic fragmentation patterns including loss of HF (20 m/z units)
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Infrared Spectroscopy:
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Characteristic O-H stretching band (3200-3600 cm-1)
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C-F stretching bands (1000-1400 cm-1)
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Aromatic C=C stretching (1450-1600 cm-1)
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Structure-Activity Relationship Considerations
The compound's structural features suggest several important considerations for structure-activity relationships:
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The hydroxyl group at the 2-position creates a stereocenter, potentially resulting in two enantiomers with different biological activities. Patents for related compounds suggest stereochemistry may be significant for biological activity .
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The distance between the piperazine nitrogen and the hydroxyl group provides a specific spatial arrangement that may be important for interaction with biological targets.
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The trifluoromethyl groups likely influence:
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Lipophilicity and membrane permeability
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Conformational preferences of the molecule
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Electronic distribution affecting hydrogen bonding capabilities
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The position of the trifluoromethyl group on the phenyl ring (meta position) may be significant for specific receptor interactions.
Chemical Reactivity and Stability
Stability Considerations
The presence of trifluoromethyl groups typically enhances the chemical stability of organic compounds. Specific stability characteristics likely include:
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Resistance to oxidative metabolism, particularly important if considered for pharmaceutical applications
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Stability to hydrolysis under physiological conditions
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Potential sensitivity to strongly basic conditions, which could affect the trifluoromethyl groups
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UV stability enhanced by the aromatic ring system
These stability features align with observations for related trifluoromethylated compounds such as those described in search result .
Spectroscopic Properties
NMR Spectroscopic Features
Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for characterizing 1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol. Expected spectroscopic features include:
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1H NMR Spectroscopy:
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Complex multiplet patterns for the propanol backbone
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Characteristic signals for the piperazine ring protons (typically δ 2.5-3.5 ppm)
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Aromatic protons from the phenyl ring (δ 7.0-8.0 ppm)
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Hydroxyl proton (variable chemical shift depending on concentration and solvent)
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19F NMR Spectroscopy:
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Two distinct signals for the two trifluoromethyl groups
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Terminal CF3 group typically appears around δ -75 to -80 ppm
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Aromatic CF3 group typically appears around δ -62 to -65 ppm
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13C NMR Spectroscopy:
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Quartet splitting patterns for carbons attached to CF3 groups
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Characteristic chemical shifts for the piperazine carbons
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Distinctive aromatic carbon resonances
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Mass Spectrometric Analysis
Mass spectrometry would reveal characteristic fragmentation patterns including:
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Molecular ion peak at approximately m/z 352
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Fragment ions from cleavage at the piperazine ring
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Loss of the hydroxyl group as water
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Characteristic fragments associated with the trifluoromethyl groups
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Base peak likely corresponding to the piperazine-containing fragment
These patterns would be similar to those observed for structurally related compounds discussed in search results .
Comparison with Related Compounds
Structural Analogs
Several compounds with structural similarities to 1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol appear in the search results, providing context for understanding its properties:
Table 3: Structural Comparison with Related Compounds
These structural relationships suggest that 1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol would share some physicochemical properties with these compounds, particularly solubility characteristics and general reactivity patterns.
Functional Comparison
The functional properties of 1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol can be compared with related compounds:
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Solubility: Like 1,1,1-Trifluoro-3-[[[2-(trifluoromethyl)phenyl]methyl]amino]-2-propanol, this compound would likely show limited water solubility (approximately 40-50 μg/mL) at physiological pH .
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Lipophilicity: The presence of two trifluoromethyl groups and the aromatic ring would contribute to high lipophilicity, similar to other compounds with these structural features.
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Hydrogen Bonding: The compound contains both hydrogen bond donors (hydroxyl group) and acceptors (piperazine nitrogens, hydroxyl oxygen), creating a mixed hydrogen bonding profile.
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Metabolic Stability: The trifluoromethyl groups would likely confer resistance to oxidative metabolism, a characteristic shared with other trifluoromethylated compounds in the search results .
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